2,5-Dimethyloxolane-2-thiol
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Overview
Description
2,5-Dimethyloxolane-2-thiol is an organic compound that belongs to the class of thiols, characterized by the presence of a sulfur atom bonded to a hydrogen atom. This compound is notable for its unique structure, which includes a five-membered oxolane ring with two methyl groups and a thiol group attached. Thiols are known for their distinctive odors and their ability to form strong bonds with metals, making them useful in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyloxolane-2-thiol can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol . This method is advantageous because it avoids the formation of unwanted by-products.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar nucleophilic substitution reactions, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyloxolane-2-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides, sulfinic acids, and sulfonic acids
Substitution: Thiols can participate in nucleophilic substitution reactions to form thioethers (sulfides).
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and molecular bromine are commonly used to oxidize thiols.
Reducing Agents: Hydrochloric acid and zinc are used to reduce disulfides back to thiols.
Nucleophiles: Thiourea and hydrosulfide anions are used in nucleophilic substitution reactions to synthesize thiols
Major Products Formed
Disulfides: Formed through the oxidation of thiols.
Sulfinic and Sulfonic Acids: Formed through further oxidation of disulfides.
Thioethers (Sulfides): Formed through nucleophilic substitution reactions.
Scientific Research Applications
2,5-Dimethyloxolane-2-thiol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-Dimethyloxolane-2-thiol involves its ability to undergo thiol-disulfide exchange reactions. This compound can interact with cysteine residues in proteins, forming disulfide bonds and altering the protein’s structure and function . Additionally, its nucleophilic sulfur atom can participate in various chemical reactions, making it a versatile reagent in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2,5-Diethyl-2,5-Dimethyloxolane: Similar in structure but lacks the thiol group, making it less reactive in thiol-specific reactions.
2,2,5,5-Tetramethyloxolane: Another oxolane derivative, but with different substituents, leading to different chemical properties.
Uniqueness
2,5-Dimethyloxolane-2-thiol is unique due to its thiol group, which imparts distinct reactivity and applications compared to other oxolane derivatives. Its ability to form strong bonds with metals and participate in thiol-disulfide exchange reactions makes it valuable in various fields of research and industry.
Properties
CAS No. |
62308-58-1 |
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Molecular Formula |
C6H12OS |
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2,5-dimethyloxolane-2-thiol |
InChI |
InChI=1S/C6H12OS/c1-5-3-4-6(2,8)7-5/h5,8H,3-4H2,1-2H3 |
InChI Key |
YCXRKSZIHQMDCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(O1)(C)S |
Origin of Product |
United States |
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